The compound "(S)-4-methoxy-3-methyl-4-oxobutanoic acid" is a carboxylic acid derivative that has garnered attention in the scientific community due to its potential applications in various fields, including pharmaceuticals. Carboxylic acid derivatives are known for their versatility and reactivity, which make them valuable in synthetic chemistry and as intermediates in the production of a wide range of compounds.
In the pharmaceutical domain, the synthesized carboxylic acid derivative, 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid, has demonstrated significant in vitro antimicrobial, anticancer, and antileishmanial activities1. The compound exhibited notable anticancer activity against BHK-21, H-157, and HCEC cell lines, while being almost non-toxic towards human corneal epithelial cells (HCEC). This suggests a potential for selective toxicity against cancer cells, which is a highly desirable property in oncology. Additionally, the compound showed promising results against the promastigote form of Leishmania major, indicating its potential as an antileishmanial agent1.
In synthetic chemistry, carboxylic acid derivatives like "(S)-4-methoxy-3-methyl-4-oxobutanoic acid" can be used as intermediates in the synthesis of more complex molecules. For example, the paper on methoxycarbonylmethylation of aldehydes via siloxycyclopropanes discusses the production of methyl 3,3-dimethyl-4-oxobutanoate, which is a related compound2. This process involves several steps, including the use of methyl diazoacetate and siloxycyclopropane intermediates, highlighting the intricate reactions that such carboxylic acid derivatives can undergo. These reactions are fundamental in the development of new synthetic routes for the production of various organic compounds2.
The compound is cataloged under CAS number 111266-16-1 and is identified in databases such as PubChem. Its IUPAC name reflects its stereochemistry, indicating it is the S-enantiomer of 4-methoxy-3-methyl-4-oxobutanoic acid . The compound serves as a valuable building block in synthetic organic chemistry due to its functional groups that facilitate further chemical transformations.
The synthesis of (S)-4-methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One notable approach involves the asymmetric catalytic hydrogenation of specific precursors, such as 2-(2-methoxy-2-oxoethyl)acrylic acid. This reaction typically employs a catalyst generated from rhodium complexes and chiral phosphite ligands, conducted in solvents like 1,2-dichloroethane. The reaction conditions are optimized to achieve high enantiomeric excess, often exceeding 99% .
Another method includes the esterification of related carboxylic acids followed by oxidation to introduce the ketone functional group. This process may involve strong acids or bases as catalysts under controlled temperature conditions to ensure high yield and purity of the desired product.
The molecular structure of (S)-4-methoxy-3-methyl-4-oxobutanoic acid can be represented by its SMILES notation: COC(=O)[C@@H](C)CC(=O)O
. The compound features:
The stereochemistry at the chiral center contributes significantly to its biological activity and reactivity in chemical reactions .
(S)-4-methoxy-3-methyl-4-oxobutanoic acid participates in various chemical reactions typical for carboxylic acids and ketones:
The compound's reactivity is influenced by its functional groups, making it suitable for further transformations in synthetic pathways .
In biochemical contexts, (S)-4-methoxy-3-methyl-4-oxobutanoic acid acts primarily as an inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle. The inhibition of this enzyme leads to mitochondrial membrane depolarization, which can trigger neuronal cell death under certain conditions. This mechanism highlights its potential role in metabolic studies and therapeutic applications .
The inhibition affects key metabolic pathways, particularly those involving energy production in cells. Its high gastrointestinal absorption suggests that it may be effective in pharmacological contexts where oral bioavailability is crucial.
(S)-4-methoxy-3-methyl-4-oxobutanoic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in both laboratory settings and potential industrial applications .
(S)-4-methoxy-3-methyl-4-oxobutanoic acid finds applications across various scientific fields:
Its versatility stems from its unique structure that allows for diverse chemical transformations and interactions with biological systems .
(S)-4-Methoxy-3-methyl-4-oxobutanoic acid (C₆H₁₀O₄; molecular weight: 146.14 g/mol) is a chiral carboxylic acid featuring a methoxy group (-OCH₃), a methyl substituent (-CH₃), and a ketone functional group (C=O) in its molecular scaffold. Its stereogenic center at the C2 position confers enantioselective properties critical for asymmetric synthesis. The compound's identity is unambiguously defined by the International Chemical Identifier (InChIKey) UVQYBUYGFBXQGO-SCSAIBSYSA-N, with the canonical SMILES representation CC@@HC(=O)O reflecting its (S)-configuration [7]. Physicochemical profiling indicates high water solubility (69.7 mg/mL) and a topological polar surface area of 52.6 Ų, properties that facilitate its reactivity in aqueous-organic reaction media [3].
Table 1: Physicochemical Properties of (S)-4-Methoxy-3-methyl-4-oxobutanoic Acid
Property | Value |
---|---|
Molecular Formula | C₆H₁₀O₄ |
Molecular Weight | 146.14 g/mol |
SMILES (Isomeric) | CC@@HC(=O)O |
InChIKey | UVQYBUYGFBXQGO-SCSAIBSYSA-N |
Topological Polar Surface Area | 52.6 Ų |
Water Solubility | 69.7 mg/mL |
The compound emerged as a synthetic target during the late 20th century amid growing interest in enantioselective catalysis. Early synthetic routes suffered from low stereocontrol until pioneering work in the 1990s demonstrated its preparation via asymmetric hydrogenation. A landmark advancement occurred in 1994, when researchers achieved near-perfect enantioselectivity (99.7% enantiomeric excess) using rhodium complexes coordinated with chiral phosphite ligands. This methodology overcame prior limitations in accessing high-purity (S)-enantiomers and established the compound as a versatile chiral precursor [7]. The historical evolution of its synthesis mirrors broader progress in transition-metal-catalyzed asymmetric reactions, which transformed the production of enantiopure building blocks for pharmaceuticals.
This chiral acid serves as a linchpin intermediate in synthesizing bioactive molecules, particularly isoprenoids—a class of natural products with anticancer, antimicrobial, and anti-inflammatory properties. Its bifunctional reactivity (carboxylic acid and ketone) enables diverse transformations, including:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7